![molecular formula C16H14F3N3O3 B3007712 N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 339111-24-9](/img/structure/B3007712.png)
N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ureas are a class of organic compounds with a wide range of applications, particularly in the field of medicinal chemistry, where they are often explored for their potential as anticancer agents. The compound "N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea" is an unsymmetrical urea derivative, which implies that it has different aryl groups attached to the nitrogen atoms of the urea functionality. This structural feature can be crucial for the biological activity of such compounds .
Synthesis Analysis
The synthesis of urea derivatives can be approached through various methods. Traditional syntheses often involve hazardous reagents such as phosgene and isocyanates, but modern synthetic chemistry has been moving towards safer and more environmentally friendly alternatives. Phosgene substitutes like bis(4-nitrophenyl)carbonate and di-tert-butyl dicarbonate, among others, have been utilized to create ureas without the associated risks of handling phosgene or isocyanates . Additionally, the use of nitroarenes as starting materials for the synthesis of unsymmetrical urea derivatives has been demonstrated. These methods can provide good to excellent yields using simpler and safer reagents, such as tin (II) chloride dihydrate/choline chloride eutectic mixture, which acts as a reductive reaction media .
Molecular Structure Analysis
The molecular structure of urea derivatives like "this compound" is characterized by the presence of a urea linkage (–NH–CO–NH–) flanked by aryl groups that can significantly influence the compound's properties and reactivity. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the electron density distribution within the molecule, potentially impacting its interaction with biological targets .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including nitrosation, which involves the conversion of amines into nitroso compounds. For instance, nitrosation of certain urea derivatives with hydrochloric acid and sodium nitrite has been shown to yield the corresponding nitrosoureas. The reaction outcomes can vary depending on the substituents present on the urea molecule, as seen in the case of 1-substituted 3-(2-pyridylmethyl) ureas . These reactions are significant as they can lead to the formation of compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. For example, the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas against human adenocarcinoma cells suggests that the chloroethyl and aryl groups contribute to the biological activity of these compounds. Some derivatives have shown comparable cytotoxicity to known anticancer agents like chlorambucil, indicating the potential of these urea derivatives in cancer therapy .
Scientific Research Applications
CNS Activity and Anxiolytic Properties
N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, a class of compounds related to the query molecule, have been explored for their central nervous system (CNS) activity. Certain derivatives with phenyl or substituted phenyl groups exhibit anxiolytic activity, demonstrating potential applications in addressing anxiety disorders (Rasmussen et al., 1978).
Agricultural Use and Emission Control
In agricultural contexts, urea derivatives, particularly urease inhibitors, have been investigated for their effectiveness in reducing emissions of ammonia, nitrous oxide, and nitric oxide from fertilized soils. This is important for minimizing the environmental and economic impacts associated with urea-based fertilizers (Abalos et al., 2012).
Structural Analysis and Material Science
In material science, urea derivatives like N 1 ,N 1 -dimethyl-N 3 -arylureas have been studied using NMR, IR, Raman spectroscopy, and X-ray diffraction. Such analyses offer insights into the hydrogen bonding and molecular conformations of these compounds, which can be crucial for designing materials with specific properties (Kołodziejski et al., 1993).
Anticancer Potential
In the medical field, certain urea derivatives have shown promise as anticancer agents. For example, 1-Aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxic effects on human adenocarcinoma cells, showcasing the potential for developing new chemotherapeutic agents (Gaudreault et al., 1988).
Role in Translation Initiation and Potential Anti-Cancer Agents
Further emphasizing their potential in cancer therapy, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor, inhibiting cancer cell proliferation. These findings suggest a role in translation initiation and present a new avenue for anti-cancer drug development (Denoyelle et al., 2012).
properties
IUPAC Name |
1-[2-(2-nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(23)21-14-7-2-1-4-11(14)8-9-22(24)25/h1-7,10H,8-9H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTVWLWOUXZZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)
![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)

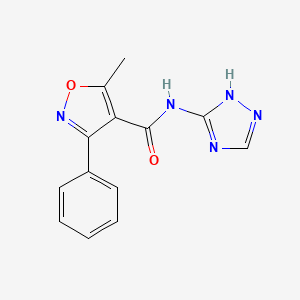
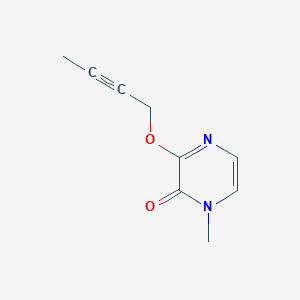
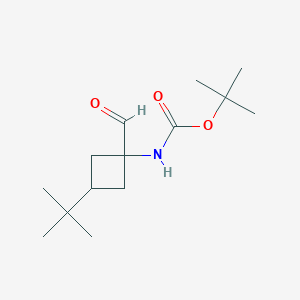

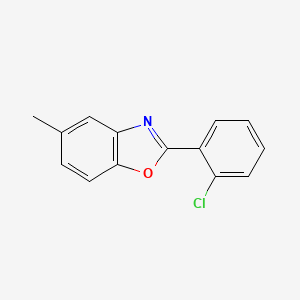

![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)
![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)
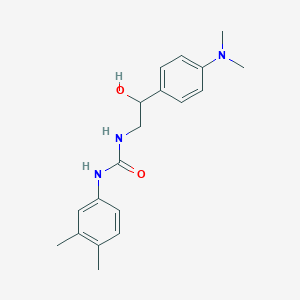
![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)